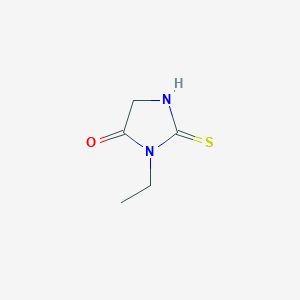

3-Ethyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLZPZBAVUHFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Classical Cyclization Approaches

Traditional methods for constructing the 2-thioxoimidazolidin-4-one core often rely on well-established cyclization reactions. These approaches are characterized by their reliability and the use of readily available starting materials.

Synthesis from Glycine (B1666218) and Ethyl Isothiocyanate

A direct and fundamental approach to 3-ethyl-2-thioxoimidazolidin-4-one involves the reaction of glycine with ethyl isothiocyanate. This method, a variation of the Edman degradation chemistry, proceeds through the initial formation of a thiourea (B124793) derivative by the nucleophilic attack of the amino group of glycine on the electrophilic carbon of ethyl isothiocyanate. Subsequent intramolecular cyclization, often promoted by acid or base catalysis, leads to the desired this compound ring system with the elimination of a water molecule. This reaction provides a straightforward entry to N-substituted 2-thiohydantoins.

Reaction of Thiosemicarbazones with α-Haloesters

A widely employed method for the synthesis of 2-thioxoimidazolidin-4-one derivatives involves the reaction of thiosemicarbazones with α-haloesters, such as ethyl chloroacetate (B1199739). researchgate.netresearchgate.netresearchgate.net In this reaction, the thiosemicarbazone, which is typically prepared by the condensation of a ketone or aldehyde with thiosemicarbazide, undergoes cyclization with the α-haloester in the presence of a base like sodium acetate (B1210297). researchgate.netresearchgate.net The base facilitates the deprotonation of the thiosemicarbazone, which then acts as a nucleophile, attacking the electrophilic carbon of the α-haloester and displacing the halide. Subsequent intramolecular cyclization affords the 2-thioxoimidazolidin-4-one ring. This method is versatile, allowing for the introduction of a wide range of substituents on the imidazolidinone ring.

For instance, 3-(cyclohexylidene)amino-2-thioxo-imidazolidin-4-one can be synthesized from cyclohexanone (B45756) thiosemicarbazone and ethyl chloroacetate in the presence of sodium acetate. researchgate.net Similarly, various 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones have been synthesized from the corresponding thiosemicarbazones and ethyl chloroacetate. tandfonline.com

Table 1: Examples of 2-Thioxoimidazolidin-4-one Derivatives Synthesized from Thiosemicarbazones and Ethyl Chloroacetate

| Starting Thiosemicarbazone | Product | Reference |

| Cyclohexanone thiosemicarbazone | 3-(Cyclohexylidene)amino-2-thioxo-imidazolidin-4-one | researchgate.net |

| 3-Alkyl-2,6-diarylpiperidin-4-one thiosemicarbazones | 3-(3-Alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones | tandfonline.com |

| Substituted aromatic aldehyde thiosemicarbazones | 3-(Substituted-benzylideneamino)-2-thioxo-imidazolidin-4-ones | researchgate.netresearchgate.net |

Cyclization of α-Amino Acids with Thiourea or Isothiocyanate Derivatives

The cyclization of α-amino acids with thiourea or isothiocyanate derivatives represents a fundamental and versatile strategy for the synthesis of 2-thioxoimidazolidin-4-ones. nih.govresearchgate.net This approach is particularly valuable as it allows for the incorporation of the diverse side chains of natural and unnatural α-amino acids into the final heterocyclic structure.

When an α-amino acid reacts with an isothiocyanate, the amino group of the amino acid attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This intermediate then undergoes an intramolecular cyclization, typically under acidic or basic conditions, to yield the 2-thioxoimidazolidin-4-one, also known as a 2-thiohydantoin (B1682308). researchgate.net This reaction is a cornerstone of the Edman degradation, a method for sequencing amino acids in a peptide.

A recent study reported a novel intramolecular cyclization of isothiocyanyl amino acids to produce unnatural thioxoimidazolidinyl amino acids. nih.govresearchgate.net This highlights the ongoing development and refinement of this classical approach.

Advanced and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced strategies aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgnih.gov This technique has been successfully applied to the synthesis of 2-thioxoimidazolidin-4-one derivatives, offering significant advantages over conventional heating methods. tandfonline.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. arkat-usa.org

For example, the synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones was achieved with improved efficiency using microwave irradiation. tandfonline.com The reaction of thiosemicarbazones with ethyl chloroacetate under microwave conditions proceeded much faster compared to the conventional reflux method. tandfonline.com Similarly, various thiazolidin-4-one derivatives, which share a structural relationship with 2-thioxoimidazolidin-4-ones, have been synthesized efficiently using microwave assistance. nih.govrasayanjournal.co.inresearchgate.netccsenet.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolidin-4-one Derivatives

| Reaction | Conventional Method | Microwave Method | Reference |

| Synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones | Reflux for 4 hours | 2-4 minutes | tandfonline.com |

| Synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones | Conventional heating | 6 minutes | arkat-usa.org |

| Synthesis of 5-arylidene-2-imino-4-thiazolidinones | Conventional heating | Shorter reaction time | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic solvents. rsc.orgrsc.org Several studies have reported the successful synthesis of 2-thioxoimidazolidin-4-one and related heterocyclic derivatives under solvent-free conditions. tudelft.nl

These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net For instance, the synthesis of certain thiazole (B1198619) derivatives has been achieved by grinding a thiosemicarbazone with an α-bromoketone in a mortar and pestle. researchgate.net This solvent-free approach not only reduces waste but can also lead to improved reaction kinetics and selectivity. The development of solvent-free methods for the synthesis of this compound holds promise for more sustainable and efficient manufacturing processes.

Derivatization and Structural Diversification Techniques

The strategic modification of the this compound nucleus is crucial for developing new compounds with tailored properties. The following sections detail established and effective techniques for its structural diversification.

N-Alkylation and Acylation Reactions

The nitrogen atom at the N-1 position of the this compound ring is a prime site for functionalization through alkylation and acylation reactions. These reactions typically proceed by deprotonation of the N-1 amide proton with a suitable base, followed by nucleophilic attack on an electrophilic alkyl or acyl source.

Alkylation of the 2-thioxoimidazolidin-4-one core is a well-established method for introducing a variety of substituents. For instance, the reaction of a related compound, (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one, with ethyl chloroacetate in the presence of anhydrous potassium carbonate leads to the corresponding N-1-alkylated product, (E)-ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate. nih.gov This general methodology is readily applicable to this compound, allowing for the introduction of various alkyl groups at the N-1 position. The choice of base and solvent is critical to control the regioselectivity of the reaction, as alkylation can also occur at the sulfur atom of the thiocarbonyl group under certain conditions.

Acylation reactions introduce an acyl group, typically from an acid chloride or anhydride (B1165640), to the N-1 position. For example, the reaction of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one with acetic anhydride results in the formation of the corresponding N-1-acetyl derivative. nih.gov These reactions provide a straightforward route to amide derivatives of the this compound scaffold.

Table 1: Examples of N-Alkylation and Acylation Reactions on 2-Thioxoimidazolidin-4-one Analogs

| Starting Material | Reagent | Product | Reference |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | Ethyl chloroacetate, K2CO3 | (E)-ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate | nih.gov |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | Acetic anhydride | N-acetyl derivative | nih.gov |

C-5 Arylidenation and Condensation Reactions

The active methylene (B1212753) group at the C-5 position of the this compound ring is susceptible to condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction is a powerful tool for introducing aryl or alkylidene substituents at the C-5 position, leading to a significant diversification of the core structure.

The reaction typically involves heating the 2-thioxoimidazolidin-4-one with an aromatic aldehyde in the presence of a base catalyst, such as sodium acetate or piperidine (B6355638), in a suitable solvent like glacial acetic acid or ethanol. For example, the condensation of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one with various aromatic aldehydes yields the corresponding 5-arylidene derivatives. nih.gov This method allows for the synthesis of a wide array of 5-substituted derivatives of this compound with different electronic and steric properties.

Table 2: Examples of C-5 Arylidenation Reactions on 2-Thioxoimidazolidin-4-one Analogs

| Starting Material | Aromatic Aldehyde | Catalyst/Solvent | Product | Reference |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | Various aromatic aldehydes | Sodium acetate/Acetic acid | 5-Arylidene derivatives | nih.gov |

Formation of Mannich Bases

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. ias.ac.innih.govresearchgate.netnih.gov In the context of this compound, the N-1 proton is sufficiently acidic to participate in this reaction, leading to the formation of N-1-aminomethyl derivatives, known as Mannich bases.

The reaction of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one with formaldehyde and secondary amines has been shown to produce the corresponding Mannich bases. nih.gov This transformation provides a convenient method for introducing an aminoalkyl group at the N-1 position of the this compound ring, offering a pathway to a diverse set of derivatives. The biological activity of Mannich bases is often attributed to their ability to act as prodrugs, releasing α,β-unsaturated ketones upon deamination. organic-chemistry.org

Table 3: General Scheme for Mannich Base Formation

| Substrate | Reagents | Product Type |

| This compound | Formaldehyde, Secondary Amine (e.g., Morpholine, Piperidine) | N-1-Aminomethyl-3-ethyl-2-thioxoimidazolidin-4-one |

Introduction of Azo and Ester Functionalities

The 2-thioxoimidazolidin-4-one scaffold can be functionalized with azo and ester groups to generate novel derivatives. The introduction of an azo group typically involves the coupling of a diazonium salt with the activated C-5 position of the imidazolidinone ring.

A synthetic route to 2-thioxoimidazolidin-4-one derivatives bearing both azo and ester functionalities has been reported. researchgate.net This involves the initial synthesis of a 2-thioxoimidazolidin-4-one with a suitable substituent at the N-3 position, which is then coupled with a diazonium salt. The resulting azo compound can be further functionalized by esterification of a hydroxyl group present on a substituent. For example, treatment of a 3-substituted-2-thioxoimidazolidin-4-one with 4-hydroxybenzenediazonium (B98636) chloride yields the corresponding azo derivative, which can then be reacted with acid chlorides to form esters. researchgate.net This methodology provides a pathway to complex molecules incorporating the this compound core.

Table 4: Synthesis of Azo and Ester Derivatives of a 2-Thioxoimidazolidin-4-one Analog

| Intermediate | Reagent | Product | Reference |

| 3-Substituted-2-thioxoimidazolidin-4-one | 4-Hydroxybenzenediazonium chloride | Azo-substituted derivative | researchgate.net |

| Azo-substituted derivative with a hydroxyl group | Acid chloride | Esterified azo derivative | researchgate.net |

Incorporation of Fused Heterocyclic Moieties (e.g., Pyrazole (B372694), Triazole, Benzimidazole (B57391), Benzoxazole)

Fusing additional heterocyclic rings onto the this compound framework is a powerful strategy for creating novel, complex chemical entities. This can be achieved by utilizing functional groups on the imidazolidinone ring as starting points for cyclization reactions.

For instance, an N-1-acetohydrazide derivative of a 2-thioxoimidazolidin-4-one can serve as a key intermediate for the synthesis of fused pyrazole and triazole rings. nih.gov The hydrazide can be cyclized with reagents like ethyl acetoacetate (B1235776) or acetylacetone (B45752) to form pyrazole derivatives. nih.gov Similarly, treatment of the hydrazide with other appropriate reagents can lead to the formation of triazole rings.

The synthesis of fused benzimidazole and benzoxazole (B165842) moieties has also been reported starting from functionalized 2-thioxoimidazolidin-4-ones. nih.gov These synthetic strategies often involve the reaction of a precursor having a suitable leaving group with an ortho-difunctionalized benzene (B151609) derivative, such as o-phenylenediamine (B120857) or o-aminophenol, leading to the formation of the fused heterocyclic system.

Table 5: Examples of Fused Heterocycle Synthesis from 2-Thioxoimidazolidin-4-one Analogs

| Intermediate | Reagent | Fused Heterocycle | Reference |

| (E)-2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetohydrazide | Ethyl acetoacetate | Pyrazole derivative | nih.gov |

| (E)-2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetohydrazide | Acetylacetone | Pyrazole derivative | nih.gov |

| Functionalized 2-thioxoimidazolidin-4-one | o-Phenylenediamine | Benzimidazole derivative | nih.gov |

| Functionalized 2-thioxoimidazolidin-4-one | o-Aminophenol | Benzoxazole derivative | nih.gov |

Spectroscopic and Structural Characterization of 3 Ethyl 2 Thioxoimidazolidin 4 One and Its Analogs

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of 3-Ethyl-2-thioxoimidazolidin-4-one and its analogs, characteristic vibrational frequencies provide significant structural insights.

For instance, the FT-IR spectrum of a derivative, 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one, displays key absorption bands at 3429 cm⁻¹ for the N-H stretch, 1726 cm⁻¹ for the C=O group, 1635 cm⁻¹ for the C=N bond, and 1228 cm⁻¹ corresponding to the C=S group. researchgate.net Similarly, another analog, 3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one, shows a weak N-H stretching band at 3068 cm⁻¹. nih.gov

A broader look at related 2-thioxoimidazolidin-4-one derivatives reveals consistent patterns. For example, the N-H stretching vibrations are often observed in the range of 3128-3440 cm⁻¹. rdd.edu.iqresearchgate.net The carbonyl (C=O) stretching frequency typically appears between 1710 cm⁻¹ and 1730 cm⁻¹. researchgate.netresearchgate.net The thiocarbonyl (C=S) group, a key feature of these molecules, shows absorption bands around 1082-1228 cm⁻¹. researchgate.netnih.gov

The following table summarizes characteristic FT-IR absorption bands for various 2-thioxoimidazolidin-4-one analogs:

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| N-H (stretch) | 3429 | 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one researchgate.net |

| N-H (stretch) | 3128 | 3-((2-chlorobenzylidene)amino)-2-thioxoimidazolidine-4-one rdd.edu.iq |

| N-H (stretch) | 3440 | 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidin-4-one researchgate.net |

| C=O (stretch) | 1726 | 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one researchgate.net |

| C=O (stretch) | 1710 | 1-(benzylidene)amino-2-thioxoimidazolidin-4-one researchgate.net |

| C=N (stretch) | 1635 | 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one researchgate.net |

| C=N (stretch) | 1637 | 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidine-4-one rdd.edu.iq |

| C=S (stretch) | 1228 | 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one researchgate.net |

| C=S (stretch) | 1082 | 3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Proton NMR (¹H-NMR)

In the ¹H-NMR spectra of this compound analogs, the chemical shifts of protons offer valuable structural clues. For example, in 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidin-4-one, the methylene (B1212753) protons (CH₂) of the imidazolidine (B613845) ring appear at a chemical shift of 4.26 ppm. rdd.edu.iq In a related compound, 1-(benzylidene)amino-2-thioxoimidazolidin-4-one, these methylene protons are observed at 3.93 ppm. researchgate.net

The N-H proton of the imidazolidine ring typically resonates downfield, with signals appearing around 11.14 ppm to 12.31 ppm. rdd.edu.iqresearchgate.net Aromatic protons in substituted analogs generally appear in the range of 7.42-8.2 ppm. rdd.edu.iqresearchgate.net The proton of the N=CH group is often found at a chemical shift of approximately 8.15-8.44 ppm. researchgate.netresearchgate.net

The table below presents typical ¹H-NMR chemical shifts for protons in various 2-thioxoimidazolidin-4-one analogs.

| Proton Environment | Chemical Shift (ppm) | Compound Reference |

| CH₂ (imidazolidine ring) | 4.26 | 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidin-4-one rdd.edu.iq |

| CH₂ (imidazolidine ring) | 3.93 | 1-(benzylidene)amino-2-thioxoimidazolidin-4-one researchgate.net |

| NH (imidazolidine ring) | 12.31 | 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidin-4-one rdd.edu.iq |

| NH (imidazolidine ring) | 11.14 | 3-[(4-bromobenzylidene)amino]-2-thioxoimidazolidin-4-one researchgate.net |

| Ar-H | 7.49-7.79 | 1-(benzylidene)amino-2-thioxoimidazolidin-4-one researchgate.net |

| N=CH | 8.44 | 1-(benzylidene)amino-2-thioxoimidazolidin-4-one researchgate.net |

Carbon-13 NMR (¹³C-NMR)

¹³C-NMR spectroscopy is instrumental in determining the carbon skeleton of a molecule. The chemical shifts in ¹³C-NMR are influenced by the electronic environment of each carbon atom. libretexts.org Generally, sp² hybridized carbons, such as those in carbonyl and aromatic groups, resonate at lower fields (110-220 ppm) compared to sp³ hybridized carbons (0-90 ppm). libretexts.org

For 2-thioxoimidazolidin-4-one analogs, the thiocarbonyl carbon (C=S) and the carbonyl carbon (C=O) are particularly noteworthy. In compounds like 1-(arylidene)amino-2-thioxoimidazolidin-4-ones, the C=S carbon appears around 178.5 ppm, while the C=O carbon is found near 174.0 ppm. researchgate.net The C=N carbon signal is typically observed around 140 ppm. researchgate.net

The following table displays representative ¹³C-NMR chemical shifts for key functional groups in 2-thioxoimidazolidin-4-one derivatives.

| Carbon Environment | Chemical Shift (ppm) | Compound Reference |

| C=S | 178.46 | 1-(benzylidene)amino-3-(chloroacetyl) thiourea (B124793) researchgate.net |

| C=O | 174.67 | 1-(benzylidene)amino-3-(chloroacetyl) thiourea researchgate.net |

| C=N | 142.75 | 1-(benzylidene)amino-3-(chloroacetyl) thiourea researchgate.net |

| Aromatic C | 127.63-134.61 | 1-(benzylidene)amino-3-(chloroacetyl) thiourea researchgate.net |

| CH₂ (imidazolidine ring) | 33.49 | 1-(benzylidene)amino-3-(chloroacetyl) thiourea researchgate.net |

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in structure elucidation. The molecular ion peak (M⁺) confirms the molecular weight of the molecule.

For 1-(benzylidene)amino-2-thioxoimidazolidin-4-one, the molecular ion peak is observed at m/z 219. researchgate.net For its analog with a methyl substituent, 1-(phenylethylidene)amino-2-thioxoimidazolidin-4-one, the molecular ion peak is at m/z 233. researchgate.net

The fragmentation patterns of these compounds are also characteristic. For example, pyrimidinethione derivatives often lose an ethyl radical to form a fragment cation. sapub.org The fragmentation of 1,2,3-thiadiazole (B1210528) derivatives can involve the loss of an amine from the thioamide fragment. nih.gov In some cases, the molecular ion peak is the base peak, indicating the stability of the compound. niscpr.res.in

The table below shows the molecular ion peaks for some 2-thioxoimidazolidin-4-one derivatives.

| Compound | Molecular Ion Peak (m/z) | Reference |

| 1-(benzylidene)amino-2-thioxoimidazolidin-4-one | 219 | researchgate.net |

| 1-(phenylethylidene)amino-2-thioxoimidazolidin-4-one | 233 | researchgate.net |

| Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 320 | sapub.org |

| 3-[(2,4-dihydroxybenzylidene)-amino]-2-thioxoimidazolidin-4-one | 253 | niscpr.res.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems. The extent of conjugation significantly affects the wavelength of maximum absorption (λ_max). utoronto.ca An increase in conjugation generally leads to a bathochromic shift (shift to longer wavelengths). utoronto.ca

For new aromatic imines containing a thiazole (B1198619) ring, the UV-Vis spectra show absorption bands corresponding to π-π* and n-π* transitions. nih.gov For example, a study on various cationic dyes showed that ethyl violet has a distinct absorption spectrum. researchgate.net In some 2-thioxoimidazolidin-4-one derivatives, the electronic transitions are calculated using time-dependent density functional theory (TD-DFT) to complement the experimental data. scielo.org.za

Elemental Microanalysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. youtube.com The experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the calculated values for the proposed molecular formula.

For a series of 3-substituted-2-thioxoimidazolidin-4-one derivatives, the elemental analysis results were found to be in close agreement with the calculated values, confirming their composition. For instance, for C₁₀H₉N₃O₃S, the calculated percentages were C, 47.80; H, 3.59; N, 16.73; S, 12.75, while the found values were C, 47.59; H, 3.41; N, 16.52; S, 12.51%. niscpr.res.in Similarly, for various other analogs, the found elemental compositions matched the calculated values, providing strong evidence for their proposed structures. researchgate.netrsc.org

The following table presents a comparison of calculated and found elemental analysis data for a representative 2-thioxoimidazolidin-4-one analog.

| Compound | Element | Calculated (%) | Found (%) | Reference |

| C₁₄H₁₆N₂O₂S | C | 60.85 | 60.77 | rsc.org |

| H | 5.84 | 5.75 | rsc.org | |

| N | 10.14 | 10.09 | rsc.org | |

| C₁₀H₉N₃O₃S | C | 47.80 | 47.59 | niscpr.res.in |

| H | 3.59 | 3.41 | niscpr.res.in | |

| N | 16.73 | 16.52 | niscpr.res.in | |

| S | 12.75 | 12.51 | niscpr.res.in |

Advanced Structural Characterization (e.g., X-ray Crystallography)

X-ray diffraction studies on these analogs also provide precise measurements of bond lengths and angles within the heterocyclic ring. psds.ac.uk These parameters are crucial for understanding the electronic distribution and bonding characteristics of the molecule. For instance, a notable observation in the thiohydantoin ring is the difference in the exocyclic bond angles at the C2 carbon, with the S2-C2-N1 angle being consistently larger than the S2-C2-N3 angle. psds.ac.uk

Furthermore, crystallographic studies illuminate the nature of intermolecular interactions, which govern the packing of molecules in the solid state. In many 2-thioxoimidazolidin-4-one derivatives, hydrogen bonding is a dominant intermolecular force. re3data.orgfluorochem.co.uk For example, N–H···O and N–H···S hydrogen bonds are commonly observed, linking molecules together to form extended one-dimensional chains or more complex two-dimensional networks. re3data.orgpsds.ac.ukfluorochem.co.uk These interactions are critical in determining the crystal lattice energy and physical properties of the solid material.

The following tables present crystallographic data for rac-5-(2-methylthio-ethyl)-2-thioxo-imidazolidin-4-one, a close analog of this compound, which crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit. psds.ac.uk

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₂OS₂ |

| Formula Weight | 190.29 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 8.163(3) |

| b (Å) | 8.851(3) |

| c (Å) | 13.068(5) |

| α (°) | 89.98(3) |

| β (°) | 84.49(3) |

| γ (°) | 73.68(3) |

| Volume (ų) | 899.4(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.404 |

Data sourced from a study on rac-2-thiohydantoin-methionine. psds.ac.uk

Table 2: Selected Bond Lengths for Molecule 1 of the Analog

| Bond | Length (Å) |

| S(1)-C(2) | 1.666(6) |

| O(1)-C(4) | 1.218(7) |

| N(1)-C(2) | 1.365(7) |

| N(1)-C(5) | 1.465(8) |

| N(3)-C(2) | 1.350(7) |

| N(3)-C(4) | 1.385(8) |

| C(4)-C(5) | 1.520(9) |

Data sourced from a study on rac-2-thiohydantoin-methionine. psds.ac.uk

Table 3: Selected Bond Angles for Molecule 1 of the Analog

| Angle | Value (°) |

| C(2)-N(1)-C(5) | 114.5(5) |

| C(2)-N(3)-C(4) | 111.4(5) |

| N(1)-C(2)-N(3) | 107.4(5) |

| S(1)-C(2)-N(1) | 128.8(4) |

| S(1)-C(2)-N(3) | 123.8(4) |

| O(1)-C(4)-N(3) | 126.3(6) |

| O(1)-C(4)-C(5) | 126.9(6) |

| N(3)-C(4)-C(5) | 106.8(5) |

| N(1)-C(5)-C(4) | 109.1(5) |

Data sourced from a study on rac-2-thiohydantoin-methionine. psds.ac.uk

The supramolecular structure of this analog is characterized by the formation of a bi-dimensional network through N–H···O and N–H···S hydrogen bonds. psds.ac.uk This intricate network of non-covalent interactions is a key feature that stabilizes the crystal packing. The study of such analogs provides a robust framework for predicting the structural characteristics of this compound.

Computational and Theoretical Investigations of 3 Ethyl 2 Thioxoimidazolidin 4 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Ethyl-2-thioxoimidazolidin-4-one, molecular docking simulations have been utilized to explore its binding affinity and interaction patterns with various protein targets.

A study by Mezoughi and colleagues in 2021 investigated the molecular docking of this compound against three different proteins: isocitrate dehydrogenase (PDB: 4UMX), and two bacterial proteins, LasR-OC12 (PDB: 1FJ4) and another bacterial receptor (PDB: 3IX3). mdpi.comresearchgate.net The docking results revealed that the compound exhibits varying binding affinities for these targets, as indicated by the free energy of binding (FEB) values. mdpi.comresearchgate.net A lower FEB suggests a more stable protein-ligand complex and potentially a stronger inhibitory effect. researchgate.net

The binding energy of this compound with these proteins is presented in the table below.

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Isocitrate Dehydrogenase | 4UMX | -4.4 |

| LasR-OC12 | 1FJ4 | -4.9 |

| Bacterial Receptor | 3IX3 | -5.1 |

| Data sourced from Mezoughi et al., 2021. mdpi.comresearchgate.net |

The interactions observed in these docking studies typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the ligand-protein complex. researchgate.net The validation of the docking protocol is a crucial step to ensure the reliability of the predicted binding modes. This is often achieved by redocking the co-crystallized ligand into the protein's active site and calculating the root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered acceptable, indicating that the docking method can reliably reproduce the experimental binding mode. mdpi.com

Molecular Dynamics (MD) Simulations

MD simulations typically follow a molecular docking study to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound within the active site. mdpi.comresearchgate.net Fluctuations in RMSD can indicate conformational changes or instability of the interaction. mdpi.com

Furthermore, the analysis of root-mean-square fluctuation (RMSF) can pinpoint which residues in the protein are more flexible or rigid upon ligand binding. The number and duration of intermolecular interactions, such as hydrogen bonds, are also monitored throughout the simulation to confirm the persistence of the key binding interactions identified in molecular docking. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, reactivity, and other molecular properties of a compound. Although specific DFT studies on this compound are limited, research on analogous thiohydantoin and quinazolin-4-one derivatives provides a framework for understanding its electronic characteristics. mdpi.com

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. mdpi.com

Another important property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is valuable for predicting how the molecule will interact with other molecules and its potential sites for metabolic reactions.

Exploration of Physico-Chemical Parameters through Computational Methods

Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their drug-likeness and pharmacokinetic profiles. These parameters for this compound can be estimated using various software and online platforms.

Key physicochemical properties that are often calculated include:

Molecular Weight (MW): The mass of one mole of the compound.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its absorption and distribution.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes.

Number of Hydrogen Bond Donors and Acceptors: These influence the molecule's solubility and binding to biological targets.

Number of Rotatable Bonds: A measure of the molecule's conformational flexibility.

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to predict the oral bioavailability of a compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for a series of compounds centered solely around the this compound scaffold were found in the reviewed literature, the methodology is broadly applicable.

In a typical QSAR study, a set of related compounds with known biological activities is used. nih.govaun.edu.egresearchgate.net For each compound, a variety of molecular descriptors are calculated, which can be constitutional, topological, electrostatic, or quantum chemical in nature. nih.govaun.edu.egresearchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

A robust QSAR model, validated through internal and external cross-validation techniques, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl group, conformational analysis is important for understanding its three-dimensional structure and how it might fit into a protein's binding site. The process typically involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation. The lowest energy conformation is considered the most probable structure of the molecule in its ground state. These studies are fundamental for preparing the ligand structure for molecular docking and other computational analyses.

Reactivity and Reaction Mechanisms of 3 Ethyl 2 Thioxoimidazolidin 4 One

Thermal Decomposition Pathways

Thermal decomposition, or thermolysis, involves the breakdown of a compound by heat. wikipedia.org For complex organic molecules, this can proceed through various high-energy pathways, often dictated by the weakest bonds within the structure.

Flash Vacuum Pyrolysis (FVP) Studies

Flash vacuum pyrolysis (FVP) is a technique that involves heating a molecule under high vacuum to high temperatures for a very short duration. wikipedia.org This method favors unimolecular reactions and allows for the study of highly reactive intermediates by minimizing intermolecular collisions. wikipedia.orgscripps.edu

Specific FVP studies on 3-Ethyl-2-thioxoimidazolidin-4-one are not extensively documented in the reviewed literature. However, based on thermal analyses of related heterocyclic compounds such as imidazolinones and dihydropyrans, several decomposition pathways can be postulated. researchgate.netnih.govmdpi.com The likely initial steps would involve the cleavage of the weakest bonds in the molecule under high thermal stress. For alkylimidazolium ionic liquids, decomposition is known to occur via dealkylation or deprotonation of the ring by the counter-anion. escholarship.org In the case of this compound, fragmentation could initiate at the N-ethyl group or through ring-opening reactions.

Mechanism Elucidation (e.g., Concerted vs. Radical Processes)

The mechanisms of thermal decomposition can be broadly categorized as either concerted (pericyclic) or stepwise (often involving radical intermediates). wikipedia.org

Radical Processes: Given the high temperatures in FVP, homolytic cleavage of bonds to form radical intermediates is a common pathway. scripps.edu For this compound, the C-N bond of the ethyl group or bonds within the heterocyclic ring could cleave to form diradicals. These reactive species would then undergo further fragmentation or rearrangement to yield stable, smaller molecules like carbon monoxide, isocyanates, or vinyl derivatives. Studies on ethanethiol (B150549) decomposition show that C-C and C-S bond cleavage are primary radical pathways. nih.gov

Concerted Processes: Concerted mechanisms, such as retro-Diels-Alder reactions or cheletropic eliminations, are also plausible under FVP conditions. wikipedia.org If the molecule could adopt a suitable conformation, it might undergo a concerted ring-opening or fragmentation. The thermal decomposition of some dihydropyran derivatives, for instance, proceeds through a concerted retro-hetero-Diels-Alder mechanism. mdpi.com

Without specific experimental data for this compound, it is difficult to definitively favor one mechanism over the other. It is likely that multiple decomposition pathways occur simultaneously, with the product distribution depending on the precise pyrolysis temperature and pressure. caltech.edu

Kinetic and Thermodynamic Parameters of Thermal Reactions

The determination of kinetic (e.g., activation energy, Ea) and thermodynamic (e.g., enthalpy of reaction, ΔH) parameters provides quantitative insight into thermal decomposition processes. wikipedia.orgresearchgate.net Such data are typically derived from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). researchgate.net

For example, the thermal analysis of certain imidazolinone derivatives has been carried out using TGA to determine the energy of activation and entropy change for their degradation. researchgate.net Similarly, a computational study on dihydropyran derivatives calculated the activation free energy (ΔG≠) for their thermal decomposition. mdpi.com

Table 1: Kinetic and Thermodynamic Data for the Thermal Decomposition of Related Heterocyclic Compounds Note: Data for this compound is not available in the cited literature. The following table presents data for analogous compounds to illustrate the typical parameters measured.

| Compound/Reaction Class | Method | Activation Energy (Ea) / ΔG≠ | Key Findings | Reference |

| Imidazolinone derivatives | TGA | Varies with substituent | Thermal stability depends on the type of substituent present. | researchgate.net |

| Imidazoline/dimethyl succinate (B1194679) hybrids | TG-FTIR-QMS | N/A (Decomp. Temp: 191-208°C) | Decomposition occurs in multiple steps, initiated by ester bond cleavage. | nih.gov |

| Dihydropyran derivatives | Computational (PBE0/6-311+G(d,p)) | ΔG≠ ≈ 185-195 kJ·mol−1 | Methyl substituents were found to decrease the activation free energy. | mdpi.com |

Oxidation Reactions, Specifically at the Thioxo Group

The thioxo (C=S) group is a key site of reactivity in this compound, being susceptible to oxidation by various reagents. The oxidation of thiols and related sulfur compounds, such as those containing a thioamide group, has been well-studied. nih.govresearchgate.net

Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) readily attack the electron-rich sulfur atom. nih.govmdpi.com The initial product of this oxidation is typically the corresponding S-oxide, also known as a sulfine. This reaction has been demonstrated in related systems like 2-thioriboflavin, which forms a stable flavin 2-S-oxide upon treatment with H₂O₂. nih.gov

Further oxidation of the S-oxide can lead to the formation of a sulfinate and ultimately a sulfonate, where the sulfur atom reaches higher oxidation states. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

Nucleophilic and Electrophilic Substitution Reactions on the Ring System

The this compound ring system possesses sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Substitution: The thioamide portion of the molecule can be readily S-alkylated. bibliotekanauki.pl Treatment with an alkyl halide, such as methyl iodide, in the presence of a base leads to the formation of a 2-(alkylthio)imidazolin-4-one derivative. This reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile. bibliotekanauki.pl

Electrophilic Substitution: The most common electrophilic substitution reaction for 2-thiohydantoins that are unsubstituted at the C-5 position involves the active methylene (B1212753) group at C-5. This position is flanked by both a carbonyl and a thioamide group, making its protons acidic. In the presence of a base, a carbanion is formed, which can then react with various electrophiles.

A prominent example is the Knoevenagel condensation with aldehydes or ketones. nih.govrdd.edu.iq This reaction, typically catalyzed by a mild base like piperidine (B6355638) or β-alanine, results in the formation of 5-arylidene or 5-alkylidene derivatives. nih.gov These derivatives are often highly colored and serve as important intermediates for the synthesis of more complex heterocyclic systems. bibliotekanauki.plrdd.edu.iq

Table 2: Examples of Substitution Reactions on the 2-Thiohydantoin (B1682308) Scaffold

| Reaction Type | Reagents | Position of Reaction | Product Type | Reference |

| S-Alkylation | Methyl iodide, K₂CO₃ | Thioxo group (S) | 2-(Methylthio)-3,5-dihydroimidazol-4-one | bibliotekanauki.pl |

| Knoevenagel Condensation | Aromatic aldehyde, β-alanine, acetic acid | Methylene group (C-5) | 5-Arylidene-2-thioxoimidazolidin-4-one | nih.gov |

| Mannich Reaction | Formalin, primary aromatic amine | N-1 and C-5 | Imidazo[2,1-b] bibliotekanauki.plnih.govmdpi.comthiadiazine derivative | bibliotekanauki.pl |

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions: Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The 5-arylidene derivatives of 2-thiohydantoins are excellent substrates for certain cycloaddition reactions. For instance, they can participate as the dienophile in Diels-Alder [4+2] cycloadditions or as the dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides. libretexts.orglibretexts.org These reactions provide powerful routes to complex, fused heterocyclic ring systems.

Rearrangement Reactions: While specific rearrangement reactions for this compound are not widely reported, related structures can undergo various molecular reorganizations. Rearrangements often proceed through carbocation or carbanion intermediates. masterorganicchemistry.com For example, the mdpi.comresearchgate.net-Wittig rearrangement involves the base-promoted reorganization of ethers via a radical-based mechanism to form an alcohol. organic-chemistry.org It is conceivable that under specific conditions, intermediates derived from this compound could undergo analogous rearrangements, although this remains a subject for further investigation.

Studies on Specific Reaction Intermediates and Transition States of this compound

Detailed computational and experimental studies specifically elucidating the reaction intermediates and transition states for reactions involving this compound are not extensively available in publicly accessible research. The scientific literature provides broader insights into the reactivity of the 2-thioxoimidazolidin-4-one scaffold and related heterocyclic systems, often through synthetic methodologies and biological activity screenings.

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have become a powerful tool for mapping reaction pathways, characterizing the geometries of intermediates and transition states, and calculating their relative energies. For instance, studies on related thiazolidin-4-one derivatives have utilized DFT to analyze conformational isomers and predict the lowest energy structures, which is a foundational step in understanding reaction mechanisms. nih.gov Such computational approaches have also been applied to understand the electronic properties and potential reactivity of similar thiohydantoin structures. researchgate.net

While direct experimental observation of transient species like reaction intermediates and transition states is challenging, their existence and structure are often inferred from kinetic studies, product distribution analysis, and trapping experiments. For many heterocyclic compounds, reaction mechanisms are proposed based on established principles of organic chemistry, such as nucleophilic attack, cycloaddition, and condensation reactions. The reactivity of the 2-thioxoimidazolidin-4-one ring is influenced by the presence of multiple functional groups: the thioamide, the amide, and the active methylene group, all of which can participate in various transformations.

In the absence of specific studies on this compound, a general understanding can be extrapolated from research on analogous compounds. For example, the N-alkylation of related purine (B94841) systems has been studied to determine the selectivity and energetics of forming different isomers, which involves identifying the transition states for each possible reaction pathway. youtube.com Similarly, mechanistic studies on the formation of other nitrogen-containing heterocycles have proposed intermediates that were later supported by kinetic modeling. nih.gov

Future computational and experimental research focusing specifically on this compound is necessary to provide the detailed data required for a comprehensive analysis of its reaction intermediates and transition states. Such studies would be invaluable for optimizing reaction conditions for the synthesis of its derivatives and for designing new molecules with specific biological activities.

Research Applications and Broader Significance of Thioxoimidazolidinone Derivatives

Role as Versatile Building Blocks in Organic Synthesis

Thioxoimidazolidinone derivatives are highly valued as versatile building blocks in organic synthesis due to the reactive sites within their heterocyclic structure. The presence of nitrogen, sulfur, and carbonyl groups provides multiple points for chemical modification, allowing for the construction of a diverse array of more complex molecules. researchgate.netbookpi.org These derivatives can undergo various chemical transformations, including alkylation, condensation, and cyclization reactions, to yield novel compounds with desired properties. researchgate.netnih.gov

For instance, the methylene (B1212753) group at the C-5 position is particularly reactive and can participate in Knoevenagel condensation reactions with various aldehydes and ketones. This reactivity has been exploited to synthesize a wide range of 5-substituted derivatives. researchgate.net Furthermore, the thione group can be converted to a thiol, providing another avenue for functionalization. The ability to readily modify the core structure makes thioxoimidazolidinones key intermediates in the synthesis of various heterocyclic systems. researchgate.net

Utilization in the Development of Privileged Scaffolds for Chemical Exploration

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Thioxoimidazolidinone derivatives are recognized as privileged scaffolds due to their ability to serve as a foundation for the synthesis of compounds with a wide spectrum of biological activities. nih.gov The five-membered heterocyclic ring of 2-thioxoimidazolidin-4-one is a popular scaffold for producing agents with various pharmacological activities. nih.gov

The versatility of the thioxoimidazolidinone core allows for the introduction of various substituents at different positions, leading to the generation of large and diverse chemical libraries. These libraries can then be screened against a multitude of biological targets to identify new drug leads. The structural rigidity and defined spatial orientation of substituents on the thioxoimidazolidinone ring contribute to its success as a privileged scaffold, enabling more specific interactions with biological macromolecules.

Application in Organocatalysis and Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. Thioxoimidazolidinone derivatives have found application in this field, particularly in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.govsioc-journal.cnyoutube.com

Chiral thioxoimidazolidinone derivatives can act as organocatalysts, inducing stereoselectivity in various chemical transformations. For example, imidazolidine-4-thione (B12905619) organocatalysts, which can be formed under plausible prebiotic conditions, have been shown to enable the enantioselective α-alkylation of aldehydes. nih.gov The development of such catalysts is significant for the synthesis of enantiomerically pure pharmaceuticals, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. The use of these organocatalysts represents a more environmentally friendly and sustainable alternative to traditional metal-based catalysts. nih.govyoutube.com

Complexation with Transition Metal Ions and Coordination Chemistry Studies

The thioxoimidazolidinone scaffold contains multiple heteroatoms (nitrogen, sulfur, and oxygen) that can act as donor atoms, making these compounds excellent ligands for coordination with transition metal ions. uobaghdad.edu.iqresearchgate.net The study of the coordination chemistry of these derivatives has revealed a variety of coordination modes, leading to the formation of metal complexes with diverse structures and properties. nih.govnih.gov

These metal complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. For example, Schiff base derivatives of 2-thioxoimidazolidin-4-one have been used to synthesize complexes with transition metals like chromium, copper, and zinc. researchgate.net The resulting complexes have shown potential as catalysts and have been characterized by various spectroscopic and analytical techniques to elucidate their structures and bonding. researchgate.netmdpi.comnih.gov The ability of the thioxoimidazolidinone ligand to stabilize different metal ions in various oxidation states contributes to the rich coordination chemistry of this class of compounds.

Non-Pharmacological Technological Applications

Beyond their biological and synthetic applications, thioxoimidazolidinone derivatives have also been explored for their utility in various technological fields.

Chemical Sensors Development

The ability of thioxoimidazolidinone derivatives to selectively bind with specific ions or molecules makes them promising candidates for the development of chemical sensors. The interaction between the thioxoimidazolidinone-based sensor molecule and the target analyte can lead to a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of the analyte. The design of these sensors often involves incorporating a chromogenic or fluorogenic unit into the thioxoimidazolidinone scaffold, which responds to the binding event.

Materials Science Applications (e.g., Textile Printing, Resin Production)

The chemical properties of thioxoimidazolidinone derivatives also lend themselves to applications in materials science. Their reactivity and ability to form stable structures have been utilized in the production of various materials. For example, certain derivatives can be used in textile printing processes, potentially acting as colorants or as components of dye-fixing agents. In the realm of polymer chemistry, they can be incorporated into resin production, contributing to the thermal stability and mechanical properties of the final material.

Catalysts for Polymerization Processes

While direct application of 3-Ethyl-2-thioxoimidazolidin-4-one as a primary catalyst in large-scale polymerization is not extensively documented, the broader family of heterocyclic compounds containing sulfur and nitrogen, such as thiazolidine (B150603) derivatives, plays a role in polymerization. Research into ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LLA) has explored various metal-based catalysts featuring complex organic ligands.

For instance, titanium complexes with salicylbenzothiazole ligands have been shown to effectively catalyze the ROP of ε-CL. nih.gov These catalysts, which feature a related sulfur- and nitrogen-containing heterocyclic structure, initiate polymerization through a coordination-insertion mechanism. nih.gov The activity of such catalytic systems can be tuned by modifying the ligands attached to the metal center. nih.gov Although organotin compounds are frequently used for ROP, concerns about their cytotoxicity have driven research toward less toxic alternatives, such as titanium- and zinc-based catalysts, for producing biocompatible polyesters for medical and pharmaceutical applications. nih.gov

Reagents in Dye Chemistry

Thioxoimidazolidinone derivatives and related heterocyclic structures serve as important scaffolds and intermediates in the synthesis of reagents for dye chemistry, particularly for fluorescent labeling. Rather than being dyes themselves, these compounds can be functionalized to create reactive molecules that covalently attach to other substances, such as proteins, DNA, and polymers. nih.gov

A prominent example of this strategy is seen with cyanine (B1664457) dyes like Cy3 and Cy5. nih.gov These dyes are often synthesized and sold as succinimidyl esters. nih.govnih.gov The succinimidyl ester group is highly reactive toward primary amines, allowing the dye molecule to be easily conjugated to biomolecules for visualization in techniques like fluorescence microscopy. nih.govnih.gov The development of such water-soluble and reactive dye reagents is crucial for modern biological and biophysical research. nih.gov This principle of using a core heterocyclic structure as a base for creating a reactive labeling agent is a key application for compounds in this class.

Reference Standards in Analytical Techniques (e.g., C-terminal protein sequencing)

Thiohydantoin derivatives, including structures analogous to this compound, are central to well-established methods of protein chemistry, specifically the chemical sequencing of proteins from their carboxyl-terminus (C-terminus). researchgate.netgoogle.com This is a regulatory requirement for biopharmaceutical products to confirm a protein's primary structure and identify any variations. biopharmaspec.com

The most widely studied C-terminal chemistry is the thiohydantoin (TH) method. google.com A significant improvement upon the original technique is the alkylated-thiohydantoin method . researchgate.net In this procedure, the C-terminal amino acid of a peptide or protein is converted into a thiohydantoin derivative using reagents like an anhydride (B1165640) (e.g., acetic anhydride) and an isothiocyanate. researchgate.netgoogle.comnih.gov This thiohydantoin is then alkylated to make it a better leaving group. researchgate.net The modified terminal residue can be cleaved under mild conditions, which simultaneously forms a new thiohydantoin on the next amino acid in the sequence. researchgate.net

The released amino acid thiohydantoin is then identified using an analytical technique like high-pressure liquid chromatography (HPLC), for which pure thiohydantoin derivatives serve as essential reference standards for accurate identification. google.com This cyclical process allows for the stepwise determination of the amino acid sequence from the C-terminal end. researchgate.net The method has been refined to increase sensitivity, allowing for the analysis of low picomole amounts of protein, and has been successfully used to sequence 5 to 10 residues from peptides and proteins. researchgate.netnih.gov

Table 1: Overview of the Alkylated-Thiohydantoin Method for C-Terminal Sequencing

| Step | Description | Key Reagents | Analytical Outcome |

| Coupling/Derivatization | The C-terminal carboxyl group of the protein is activated and reacts with an isothiocyanate to form a peptidyl-thiohydantoin. researchgate.netnih.gov | Acetic anhydride, Trimethylsilyl isothiocyanate (TMS-ITC) | The entire peptide is converted to a C-terminal thiohydantoin derivative. nih.gov |

| Alkylation | The newly formed thiohydantoin ring is alkylated to create a better leaving group for the subsequent cleavage step. researchgate.net | Alkylating agents | An alkylated peptidyl-thiohydantoin is formed, primed for cleavage. researchgate.net |

| Cleavage | The alkylated thiohydantoin amino acid is cleaved from the peptide chain under mild conditions. researchgate.net | {NCS}⁻ anion | A free amino acid thiohydantoin and the shortened peptide are generated. researchgate.net |

| Identification | The released amino acid thiohydantoin is identified by comparing its retention time in HPLC to known reference standards. google.com | N/A | The identity of the C-terminal amino acid is determined. google.com |

| Recycling | The shortened peptide is subjected to another cycle of derivatization, cleavage, and identification to sequence the next amino acid. google.com | N/A | Stepwise determination of the protein's C-terminal sequence. researchgate.net |

Future Directions and Perspectives in 3 Ethyl 2 Thioxoimidazolidin 4 One Research

Emerging Synthetic Methodologies and Sustainable Chemistry

The synthesis of 3-Ethyl-2-thioxoimidazolidin-4-one and its analogs has traditionally relied on established condensation reactions. However, the future of its synthesis is geared towards more sustainable and efficient methodologies. Green chemistry principles are increasingly pivotal, with a focus on reducing waste, energy consumption, and the use of hazardous reagents.

One promising direction is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate the synthesis of related heterocyclic compounds, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. icm.edu.pltandfonline.comnih.gov For this compound, MAOS could be employed in the key cyclization step, potentially offering a more energy-efficient and rapid production route. tandfonline.com

Another burgeoning area is the implementation of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The N-alkylation of related amino alcohols has been successfully demonstrated in continuous flow systems, suggesting that the synthesis of this compound could be adapted to this technology for safer and more efficient large-scale production. beilstein-journals.org

Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical approach. jchemrev.com Designing a convergent synthesis where the core structure of this compound is assembled in a single step from readily available starting materials would be a significant advancement in its sustainable production.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption. icm.edu.pltandfonline.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. beilstein-journals.org |

| One-Pot Multi-Component Reactions | Increased atom economy, reduced waste, and simplified purification. jchemrev.com |

Advanced Spectroscopic Techniques for Detailed Structural Characterization

While standard spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR are routinely used to confirm the structure of this compound and its derivatives, future research will necessitate more sophisticated methods for a deeper understanding of its three-dimensional structure and intermolecular interactions. nih.govekb.egresearchgate.net

Two-dimensional (2D) NMR techniques , including HOMOCOSY and NOESY, will be instrumental in unambiguously assigning proton and carbon signals, especially for more complex derivatives. nih.gov These techniques can also provide crucial information about the spatial proximity of atoms, aiding in the determination of molecular conformation in solution. nih.gov

For a comprehensive understanding of its solid-state properties, solid-state NMR (ssNMR) spectroscopy is a powerful tool. It can provide insights into the molecular packing, polymorphism, and intermolecular interactions within the crystal lattice, which are critical for applications in materials science and pharmaceuticals.

Integration of High-Throughput Computational Screening and Experimental Validation

The synergy between computational chemistry and experimental work is set to revolutionize the discovery and development of new molecules based on the this compound scaffold. High-throughput virtual screening (HTVS) allows for the rapid in silico evaluation of large libraries of virtual compounds for their potential to interact with specific biological targets or to possess desired material properties. nih.govsemanticscholar.org

This computational prescreening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.govresearchgate.net For instance, derivatives of this compound could be computationally screened for their binding affinity to a particular enzyme active site. nih.govmdpi.com The most promising candidates identified through HTVS would then be synthesized and their activity validated through in vitro assays, creating a streamlined discovery pipeline. nih.govmdpi.com

Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound and its derivatives, predicting their conformational preferences and interaction patterns with other molecules over time. nih.gov

| Computational Technique | Application in this compound Research |

| High-Throughput Virtual Screening (HTVS) | Rapid identification of derivatives with desired properties. nih.govsemanticscholar.org |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.govmdpi.com |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior and conformational flexibility. nih.gov |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future research will likely uncover novel reaction pathways and reactivity patterns for this compound, expanding its utility as a synthetic building block. One area of exploration is its participation in cycloaddition reactions , such as the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com By introducing a dienophilic moiety onto the this compound core, complex polycyclic structures can be accessed in a highly stereocontrolled manner.

Photochemical transformations also present an intriguing avenue for research. The interaction of this compound with light, potentially in the presence of a photosensitizer, could lead to unique and otherwise inaccessible molecular architectures through radical-mediated or pericyclic reactions. researchgate.net The photochemical alkylation of related N-alkyl-α-oxoamides suggests the potential for similar reactivity in the this compound system. rsc.org

Rational Design of Functionalized Derivatives for Specific Research Endeavors

The true potential of this compound lies in the rational design of its derivatives for specific, targeted applications. By strategically modifying its structure, a wide array of functional molecules can be envisioned.

For instance, the development of fluorescent chemosensors is a rapidly growing field. researchgate.netmdpi.com By appending a fluorophore and a specific ion-binding moiety to the this compound scaffold, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to a particular metal ion. This would have applications in environmental monitoring and biological imaging.

Furthermore, the electronic properties of the 2-thiohydantoin (B1682308) core make it a candidate for incorporation into organic electronic materials . The design and synthesis of novel conjugated polymers or small molecules containing the this compound unit could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Functional Derivative | Potential Application |

| Fluorescent Chemosensors | Detection of metal ions in environmental and biological systems. researchgate.netmdpi.com |

| Organic Electronic Materials | Components in OLEDs and OPVs. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethyl-2-thioxoimidazolidin-4-one derivatives for higher yields?

- Methodological Answer : The synthesis involves multi-step reactions such as Michael addition of 3-ethylhydrazinoacetate to N-substituted maleimides, followed by reaction with substituted isothiocyanates . Key variables affecting yield include:

- Temperature : Controlled room temperature (20–25°C) minimizes side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Triethylamine (Et₃N) improves nucleophilicity during isothiocyanate coupling .

- Purification : Recrystallization from chloroform/n-hexane mixtures ensures purity .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., ethyl group at C3, thioxo group at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Bands at ~1200 cm⁻¹ (C=S) and ~1700 cm⁻¹ (C=O) confirm functional groups .

- X-ray Crystallography : Resolves crystal packing and stereochemical ambiguities .

Q. What are the common synthetic derivatives of this compound with biological relevance?

- Methodological Answer : Derivatives include:

- 5-Imino-4-thioxoimidazolidin-2-ones : Synthesized via isocyanate coupling under Et₃N catalysis .

- Thiazolo[3,2-a]benzimidazoles : Cyclization of intermediates with thioureas or thioamides .

- Hydantoin analogs : Substitution at C5 with aryl groups enhances antimicrobial activity .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound derivatives using alternative nucleophiles or electrophiles?

- Methodological Answer :

- Nucleophilic Attack : The thioxo group (C=S) acts as a soft nucleophile, reacting with electrophiles like alkyl halides. Kinetic studies show second-order dependence on nucleophile concentration .

- Electrophilic Substitution : Electron-withdrawing substituents on maleimide precursors (e.g., nitro groups) direct regioselectivity during Michael addition .

- Competing Pathways : Thiourea formation may occur if isothiocyanates are exposed to moisture; anhydrous conditions and molecular sieves mitigate this .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing ethyl with cyclohexyl) clarifies pharmacophore contributions .

- Dose-Response Assays : Quantify IC₅₀ values against enzyme targets (e.g., kinases) to differentiate potency from non-specific effects .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to receptors like CDK1/GSK3β, explaining activity discrepancies .

Q. How can researchers assess the thermal stability and degradation pathways of this compound under experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures mass loss at 150–200°C, indicating decomposition of the thioxo group .

- Differential Scanning Calorimetry (DSC) : Detects endothermic peaks corresponding to melting points and exothermic degradation .

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products (e.g., imidazolidinone hydrolysis to urea derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.